

N-Ethylpropionamide: A Comprehensive Technical Guide

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Compound of Interest		
Compound Name:	N-Ethylpropionamide	
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the chemical properties, synthesis, and analysis of **N-Ethylpropionamide** (NEPA). This document is intended to be a core resource, offering detailed experimental protocols, structured data, and visual workflows to support research and development activities.

Core Chemical Properties

N-Ethylpropionamide, also known as N-ethylpropanamide, is a secondary amide with the chemical formula C5H11NO.[1][2] It is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[3]

Physical and Chemical Properties

A summary of the key physical and chemical properties of **N-Ethylpropionamide** is presented in Table 1.



Property	Value	Source(s)
Molecular Formula	C5H11NO	[1][2][4]
Molecular Weight	101.15 g/mol	[5]
CAS Number	5129-72-6	[1][2][4]
IUPAC Name	N-ethylpropanamide	[6]
Boiling Point	116 °C / 25mmHg	[4]
Density	0.91 g/cm ³	[4]
Refractive Index	1.4340-1.4370	[4]
Flash Point	108.3 °C	[4]
LogP	0.92340	[4]
Water Solubility	Soluble	[7]

Spectral Data

Key spectral data for **N-Ethylpropionamide** are summarized in Table 2. This information is critical for its identification and characterization.



Spectroscopic Technique	Key Features and Observations	Source(s)
Mass Spectrometry (MS)	Molecular Ion (M+): m/z 101.	[1]
Infrared (IR) Spectroscopy	The IR spectrum is expected to show a strong absorption band around 1640 cm ⁻¹ (C=O stretching of the amide) and a band around 3300 cm ⁻¹ (N-H stretching).	
¹ H NMR Spectroscopy	Predicted shifts (CDCl ₃): ~1.15 ppm (t, 3H, CH ₃ -CH ₂ -N), ~1.17 ppm (t, 3H, CH ₃ -CH ₂ -C=O), ~2.2-2.4 ppm (q, 2H, -CH ₂ -C=O), ~3.28 ppm (q, 2H, -CH ₂ -N), ~5.5-7.5 ppm (br s, 1H, NH). Note: Due to hindered rotation around the amide C-N bond, broadened or multiple signals may be observed.	[8]
¹³ C NMR Spectroscopy	Predicted shifts (CDCl ₃): ~10- 12 ppm (CH ₃ -CH ₂ -C=O), ~15.0 ppm (CH ₃ -CH ₂ -N), ~30-32 ppm (-CH ₂ -C=O), ~34.6 ppm (- CH ₂ -N), ~174-176 ppm (C=O).	[8]

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of **N-Ethylpropionamide**.

Synthesis of N-Ethylpropionamide

A common and effective method for the synthesis of **N-Ethylpropionamide** is the reaction of propanoic acid with ethylamine.[9] This can be achieved through the formation of a more reactive acyl chloride intermediate.



Reaction: Propionyl chloride + Ethylamine → N-Ethylpropionamide + HCl

Materials:

- · Propionyl chloride
- Ethylamine
- Anhydrous diethyl ether (or another suitable aprotic solvent)
- Triethylamine (or another suitable base)
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous NaCl solution)
- · Anhydrous magnesium sulfate or sodium sulfate

Equipment:

- · Round-bottom flask
- Addition funnel
- Magnetic stirrer
- Ice bath
- Separatory funnel
- · Rotary evaporator

Procedure:

- In a clean, dry round-bottom flask, dissolve ethylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution to 0 °C in an ice bath with continuous stirring.



- Slowly add propionyl chloride (1.0 equivalent) dropwise to the cooled ethylamine solution using an addition funnel. The reaction is exothermic, and the temperature should be maintained below 10°C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
- Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate to neutralize the hydrochloric acid byproduct.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
- Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude **N-Ethylpropionamide**.
- If necessary, the crude product can be further purified by fractional distillation under reduced pressure or by column chromatography on silica gel.



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A generalized workflow for the synthesis of **N-Ethylpropionamide**.

Analytical Methodologies



Accurate quantification and characterization of **N-Ethylpropionamide** are crucial for quality control and research purposes. The following are generalized protocols for common analytical techniques.

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like **N-Ethylpropionamide**.[10][11]

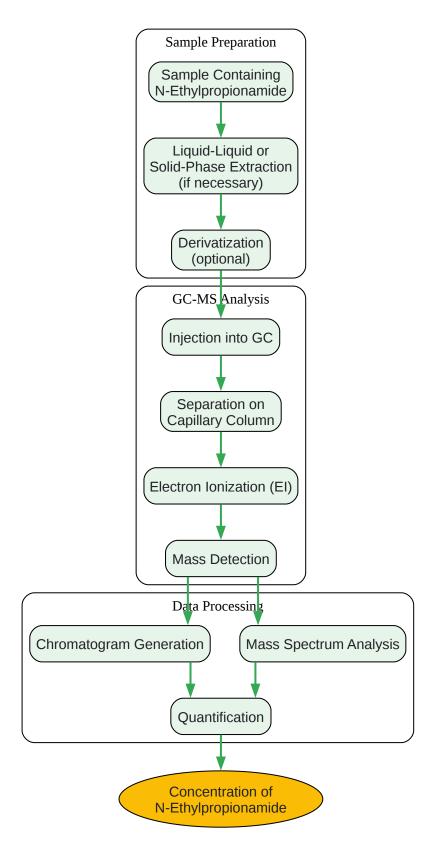
Sample Preparation:

- Prepare a stock solution of N-Ethylpropionamide in a suitable volatile solvent (e.g., ethyl acetate, dichloromethane).
- Create a series of calibration standards by diluting the stock solution.
- For complex matrices (e.g., biological fluids), a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte.

Instrumentation (Typical Parameters):

- Gas Chromatograph:
 - o Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
 - Injector: Split/splitless inlet, with an injection volume of 1 μL.
 - Oven Temperature Program: Start at a low temperature (e.g., 50-70 °C), hold for 1-2 minutes, then ramp to a higher temperature (e.g., 250-280 °C) at a rate of 10-20 °C/min.
- Mass Spectrometer:
 - o Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Scan Range: m/z 35-350.





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A generalized workflow for the GC-MS analysis of **N-Ethylpropionamide**.



HPLC can be used for the quantification of **N-Ethylpropionamide**, particularly for less volatile samples or when coupled with a mass spectrometer (LC-MS).[12][13]

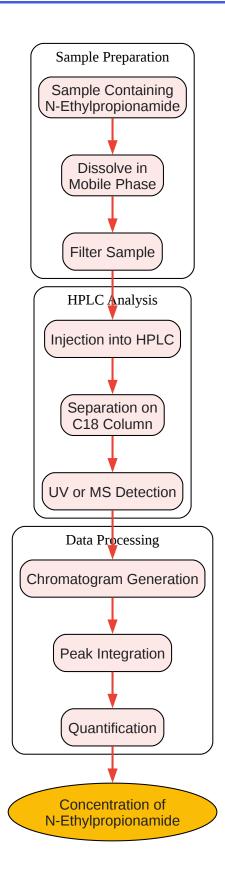
Sample Preparation:

- Dissolve the sample in the mobile phase.
- Filter the sample through a 0.22 μm or 0.45 μm filter to remove particulate matter.
- For complex matrices, protein precipitation followed by centrifugation or solid-phase extraction may be required.

Instrumentation (Typical Parameters):

- Liquid Chromatograph:
 - Column: A C18 reversed-phase column.
 - Mobile Phase: A gradient of acetonitrile and water (with or without a modifier like formic acid for MS compatibility).
 - Flow Rate: 0.5 1.0 mL/min.
 - Detector: UV detector (if the analyte has a chromophore) or a mass spectrometer (for higher sensitivity and selectivity).





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A generalized workflow for the HPLC analysis of **N-Ethylpropionamide**.



Biological Activity and Drug Development Context

Currently, there is limited publicly available information on the specific biological activities, mechanism of action, or associated signaling pathways of **N-Ethylpropionamide**. Its structural similarity to other short-chain amides suggests potential applications as a solvent, stabilizer, or excipient in pharmaceutical formulations. Furthermore, its role as a synthetic intermediate allows for its incorporation into a wide range of more complex molecules with potential therapeutic activities.[3]

Given the lack of specific data, further research is warranted to explore the pharmacological and toxicological profile of **N-Ethylpropionamide** to determine its potential for direct application in drug development. Areas for future investigation could include its effects on cell viability, receptor binding assays, and preliminary in vivo studies.

Safety and Handling

N-Ethylpropionamide is considered to be irritating to the eyes, respiratory system, and skin.[6] Standard laboratory safety precautions should be followed when handling this compound.

- Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.
- Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of vapors and contact with skin and eyes.
- Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

In case of exposure, follow standard first-aid procedures and seek medical attention if necessary. For detailed safety information, refer to the Safety Data Sheet (SDS).[14]

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